N-(Piperidin-2-ylmethyl)cyclopropanamine chemical properties
N-(Piperidin-2-ylmethyl)cyclopropanamine chemical properties
An In-depth Technical Guide to N-(Piperidin-2-ylmethyl)cyclopropanamine: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. N-(Piperidin-2-ylmethyl)cyclopropanamine is a molecule of significant interest, embodying this principle by uniting the structurally robust and pharmacologically significant piperidine heterocycle with the conformationally constrained and chemically reactive cyclopropylamine moiety. The piperidine ring is a ubiquitous feature in numerous FDA-approved drugs and natural alkaloids, valued for its ability to confer favorable pharmacokinetic properties and to serve as a rigid scaffold for orienting functional groups.[1][2] Concurrently, the cyclopropylamine group, with its inherent ring strain, offers unique reactivity and metabolic stability, making it a valuable component in the synthesis of agrochemicals and pharmaceuticals.[3]
This technical guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties, a proposed synthetic pathway, and the prospective applications of N-(Piperidin-2-ylmethyl)cyclopropanamine. As a Senior Application Scientist, the narrative herein is grounded in established chemical principles, providing not just data, but the causal logic behind the molecule's behavior and the experimental choices for its synthesis and characterization.
Core Chemical and Physical Properties
The foundational step in evaluating any new chemical entity is a thorough understanding of its intrinsic properties. These data govern its behavior in both chemical reactions and biological systems.
Chemical Structure and Identifiers
The molecule consists of a piperidine ring substituted at the 2-position with a methylamine bridge connected to a cyclopropyl group. This arrangement results in a chiral center at the 2-position of the piperidine ring.
Caption: Chemical Structure of N-(Piperidin-2-ylmethyl)cyclopropanamine.
| Property | Value | Source |
| IUPAC Name | N-(piperidin-2-ylmethyl)cyclopropanamine | - |
| CAS Number | 1250526-55-6 | [4] |
| Molecular Formula | C₉H₁₈N₂ | [4] |
| Molecular Weight | 154.25 g/mol | [4] |
| SMILES | C1(NCC2NCCCC2)CC1 | [4] |
| Topological Polar Surface Area | 27.7 Ų | (Predicted) |
| logP (Octanol/Water) | 1.4 | (Predicted) |
| Hydrogen Bond Donors | 2 | (Predicted) |
| Hydrogen Bond Acceptors | 2 | (Predicted) |
Physicochemical Properties (Predicted)
Direct experimental data for this specific molecule is not widely published. Therefore, properties are estimated based on its constituent fragments, 2-(aminomethyl)piperidine and cyclopropylamine. This predictive approach is a standard practice in early-stage drug development for prioritizing novel compounds.
| Property | Predicted Value | Rationale / Comparative Data |
| Appearance | Colorless to pale yellow liquid | Based on precursors 2-(aminomethyl)piperidine (colorless liquid)[5] and cyclopropylamine (colorless liquid). |
| Boiling Point | ~180-200 °C (at 760 mmHg) | Higher than precursors due to increased molecular weight. (cf. 2-(aminomethyl)piperidine: 67°C/12 mmHg[5]; cyclopropylamine: ~50°C). |
| Solubility | Soluble in water and common organic solvents (e.g., ethanol, DCM) | The presence of two amine groups capable of hydrogen bonding suggests moderate water solubility. |
| pKa | pKa1 ~8.5-9.5 (cyclopropylamine N), pKa2 ~10.5-11.5 (piperidine N) | The piperidine nitrogen is typically more basic than an acyclic secondary amine. The electron-donating nature of the alkyl groups contributes to this basicity. |
Synthesis and Methodologies
A robust and reproducible synthetic route is paramount for further investigation. The most logical and field-proven approach for synthesizing N-(Piperidin-2-ylmethyl)cyclopropanamine is through reductive amination. This method is favored for its high efficiency, mild reaction conditions, and broad substrate scope.
Proposed Synthetic Workflow: Reductive Amination
The synthesis involves the reaction of a piperidine-2-carbaldehyde precursor with cyclopropylamine to form an intermediate imine (or aminal), which is then reduced in situ to the target secondary amine. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical; it is selective for the iminium ion over the aldehyde, minimizing side reactions and simplifying purification.
Caption: Proposed synthetic workflow for N-(Piperidin-2-ylmethyl)cyclopropanamine.
Detailed Experimental Protocol
This protocol is a self-validating system. Each step includes checks and rationale to ensure the reaction proceeds as expected.
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Step 1: Reaction Setup and Imine Formation
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To a solution of N-Boc-piperidine-2-carbaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add cyclopropylamine (1.2 eq).
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Causality: An N-Boc protecting group is used on the piperidine nitrogen to prevent self-condensation and other side reactions. A slight excess of cyclopropylamine drives the equilibrium towards imine formation. Anhydrous conditions are crucial to prevent hydrolysis of the imine intermediate.
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Stir the mixture at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of the aldehyde.
-
-
Step 2: In Situ Reduction
-
To the reaction mixture, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Causality: STAB is a mild and selective reducing agent, well-suited for reductive aminations. Portion-wise addition helps to control any potential exotherm.
-
Allow the reaction to stir at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC/LC-MS.
-
-
Step 3: Workup and Extraction
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Causality: The basic solution neutralizes the acidic byproducts of the reaction and ensures the product is in its free-base form for efficient extraction.
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Step 4: Purification of the Intermediate
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The crude N-Boc protected product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Causality: Chromatography is necessary to remove unreacted starting materials and any byproducts, ensuring high purity of the protected intermediate.
-
-
Step 5: Deprotection
-
Dissolve the purified intermediate in DCM. Add an excess of trifluoroacetic acid (TFA) (e.g., 20% v/v) or a solution of 4M HCl in dioxane.
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Causality: Strong acid cleaves the tert-butyloxycarbonyl (Boc) group, liberating the piperidine nitrogen.
-
Concentrate the mixture under reduced pressure. The resulting product will be the corresponding salt (e.g., TFA or HCl salt). To obtain the free base, dissolve the residue in water, basify with NaOH, and extract with DCM.
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Reactivity, Stability, and Handling
Chemical Reactivity
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Nucleophilicity: The molecule possesses two secondary amine nitrogens, both of which are nucleophilic. The piperidine nitrogen is generally more sterically hindered but also more basic, influencing its reactivity in alkylation or acylation reactions.
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Cyclopropane Ring: The strained three-membered ring can participate in ring-opening reactions under certain conditions, such as in the presence of strong acids or transition metal catalysts, although it is generally stable under typical physiological and synthetic conditions.
Stability and Storage
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Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[4]
-
Rationale: Amines are susceptible to oxidation and can react with atmospheric carbon dioxide to form carbamates. Cool, dry, and inert conditions are essential to maintain purity over time.
Safety and Handling
The safety profile is inferred from its components. Cyclopropylamine is a highly flammable and corrosive liquid that can cause severe skin burns and eye damage.[6] Piperidine derivatives can also be irritants and harmful. Therefore, stringent safety measures are required.
| Hazard Class | Precautionary Measures |
| Flammability | Keep away from heat, sparks, and open flames. Use non-sparking tools.[6][7] |
| Corrosivity/Toxicity | Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[6][8] |
| Handling | Handle only in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.[7] |
| First Aid | In case of contact with eyes, rinse cautiously with water for several minutes. In case of skin contact, wash immediately with plenty of water. Seek immediate medical attention.[8] |
Potential Applications in Drug Discovery
The unique combination of the piperidine and cyclopropylamine scaffolds suggests significant potential as a building block for novel therapeutics across several domains.
Caption: Potential therapeutic application areas for derivatives of the title compound.
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Central Nervous System (CNS) Disorders: Piperidine-containing molecules are well-represented in drugs targeting the CNS. The scaffold is a key component in ligands for various receptors, including sigma receptors, which are implicated in neurodegenerative diseases like Alzheimer's.[9][10] The lipophilicity and basicity of the title compound are favorable for blood-brain barrier penetration.
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Oncology: The piperidine scaffold is frequently used to develop inhibitors of protein kinases, which are crucial targets in cancer therapy.[9] The conformationally rigid nature of the ring system allows for precise orientation of substituents to fit into the active sites of these enzymes.
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Antimicrobial Agents: The inherent bioactivity of nitrogen-containing heterocycles is well-documented. Derivatives incorporating this scaffold could be explored for their potential against various bacterial and fungal pathogens.[11][12]
Conclusion
N-(Piperidin-2-ylmethyl)cyclopropanamine represents a promising, yet underexplored, chemical entity. Its synthesis from readily available precursors via a reliable reductive amination protocol makes it an accessible building block for research and development. The combination of the pharmacologically validated piperidine ring and the unique chemical properties of the cyclopropylamine group provides a rich platform for generating diverse chemical libraries. The insights provided in this guide—from predicted physicochemical properties and a detailed synthetic protocol to potential therapeutic applications—are intended to equip researchers with the foundational knowledge required to harness the potential of this versatile molecule in the pursuit of novel therapeutics.
References
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